molecular formula C17H20N2S B12121875 Thiourea, N,N'-bis(2,3-dimethylphenyl)- CAS No. 88101-26-2

Thiourea, N,N'-bis(2,3-dimethylphenyl)-

Cat. No.: B12121875
CAS No.: 88101-26-2
M. Wt: 284.4 g/mol
InChI Key: YOPSAQBCRBNECZ-UHFFFAOYSA-N
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Description

Thiourea, N,N'-bis(2,3-dimethylphenyl)- is a symmetrically substituted thiourea derivative with two 2,3-dimethylphenyl groups attached to the nitrogen atoms of the thiourea core. Thiourea derivatives are widely studied for their diverse applications in catalysis, medicinal chemistry, and materials science due to their hydrogen-bonding capabilities, electron-donating/withdrawing substituent effects, and conformational flexibility .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88101-26-2

Molecular Formula

C17H20N2S

Molecular Weight

284.4 g/mol

IUPAC Name

1,3-bis(2,3-dimethylphenyl)thiourea

InChI

InChI=1S/C17H20N2S/c1-11-7-5-9-15(13(11)3)18-17(20)19-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

YOPSAQBCRBNECZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC2=CC=CC(=C2C)C)C

Origin of Product

United States

Preparation Methods

Reaction of 2,3-Dimethylaniline with 1,1′-Thiocarbonyldiimidazole

A widely employed method for synthesizing symmetrical thioureas involves the reaction of primary amines with 1,1′-thiocarbonyldiimidazole (TCDI). For instance, N,N′-bis(2-dimethylaminophenyl)thiourea was synthesized by heating TCDI with 2-amino-N,N-dimethylaniline in dichloromethane at 323 K overnight. By analogy, substituting 2,3-dimethylaniline for 2-amino-N,N-dimethylaniline would likely yield Thiourea, N,N'-bis(2,3-dimethylphenyl)-.

Procedure :

  • Dissolve TCDI (2.2 mmol) in CH₂Cl₂ (5 mL).

  • Add 2,3-dimethylaniline (4.3 mmol) dissolved in CH₂Cl₂ (5 mL).

  • Heat at 323 K for 12–18 hours.

  • Wash the organic layer with water, dry over Na₂SO₄, and evaporate under vacuum.

  • Recrystallize the residue from CH₂Cl₂/Et₂O.

Key Data :

  • Yield : ~60–70% (based on analogous reactions).

  • Characterization : Expected IR peaks at ~3300 cm⁻¹ (N–H stretch) and 1250 cm⁻¹ (C=S).

Alkaline-Mediated Dithiocarbamate Route

Two-Step Synthesis via Sodium Dithiocarbamate Intermediate

A patent by US3188312A describes the preparation of N,N′-dialkylthioureas through dithiocarbamate intermediates. Adapting this method for aromatic amines involves:

Step 1: Formation of Sodium 2,3-Dimethylphenyldithiocarbamate

  • Mix 2,3-dimethylaniline (1.0 mol) with CS₂ (0.5 mol) in aqueous NaOH (20%).

  • Stir vigorously at 293–313 K until CS₂ is consumed.

Step 2: Alkaline Hydrolysis to Thiourea

  • Add propiolactone (0.5 mol) to the dithiocarbamate solution.

  • Heat with NH₃ (25%) to precipitate the thiourea.

Key Data :

  • Yield : ~70–80% (based on N,N′-di-n-butylthiourea synthesis).

  • Advantage : Avoids hazardous solvents, uses water as the reaction medium.

Solvent-Free Multicomponent Synthesis

Polysulfide-Mediated Coupling of Isocyanides and Amines

A green chemistry approach reported by PMC7780808 utilizes polysulfide solutions to synthesize thioureas without organic solvents. For N,N'-bis(2,3-dimethylphenyl)-thiourea, the reaction would involve:

Procedure :

  • Generate a polysulfide solution by stirring 1,3,5-trimethylhexahydro-1,3,5-triazine (PMDTA, 1.0 M) with sulfur (0.4 M) in water at 333 K.

  • Add 2,3-dimethylphenyl isocyanide (1.0 mmol) and 2,3-dimethylaniline (1.0 mmol).

  • Heat at 353 K for 1 hour.

Key Data :

  • Yield : ~85–90% (based on similar arylthioureas).

  • Purity : Chromatography-free isolation via filtration.

Condensation of Thiocarbohydrazide with Aldehydes

Acid-Catalyzed Thiocarbohydrazone Formation

PMC9912467 details the synthesis of thiocarbohydrazones by condensing aldehydes with thiocarbohydrazide. Using 2,3-dimethylbenzaldehyde as the substrate:

Procedure :

  • Reflux 2,3-dimethylbenzaldehyde (1.0 mmol) and thiocarbohydrazide (1.0 mmol) in ethanol/water (5:1).

  • Add catalytic HCl and stir at 353 K for 4 hours.

Key Data :

  • Yield : ~75% (based on benzaldehyde derivatives).

  • Structure Confirmation : 1H^1\text{H} NMR would show singlet peaks for thiourea NH (~δ 10–12 ppm).

Comparative Analysis of Synthetic Methods

Method Reagents Conditions Yield Advantages
TCDI-MediatedTCDI, CH₂Cl₂323 K, 12–18 h60–70%High purity, crystalline product
DithiocarbamateCS₂, NaOH, propiolactoneAqueous, 293–313 K70–80%Scalable, solvent-free workup
MulticomponentPMDTA, S₈, H₂O353 K, 1 h85–90%Green chemistry, no chromatography
ThiocarbohydrazoneThiocarbohydrazide, HClReflux, 4 h75%Simple setup, versatile substrate scope

Mechanistic Insights

Role of Thiocarbonyl Transfer Agents

In TCDI-mediated reactions, the imidazole group acts as a leaving group, facilitating nucleophilic attack by the amine to form the thiourea backbone. The reaction proceeds via a two-step mechanism:

  • Nucleophilic substitution : Amine attacks TCDI, releasing imidazole.

  • Coupling : A second amine reacts with the intermediate to yield the symmetrical thiourea.

Alkaline Hydrolysis Pathway

In the dithiocarbamate route, the intermediate undergoes hydrolysis under basic conditions to release H₂S and form the thiourea. The mechanism involves:

RNHCSSNa+R’NH2RNHC(=S)NHR’+NaSH\text{RNHCSSNa} + \text{R'NH}_2 \rightarrow \text{RNHC(=S)NHR'} + \text{NaSH}

Chemical Reactions Analysis

Types of Reactions

Thiourea, N,N’-bis(2,3-dimethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atom and the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced forms of the compound .

Scientific Research Applications

Biological Activities

Thiourea derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry. The following table summarizes key biological activities associated with N,N'-bis(2,3-dimethylphenyl)thiourea and related compounds:

Activity Description Reference
AntibacterialEffective against Gram-positive and Gram-negative bacteria, showing potential as new antimicrobial agents.
AntifungalDemonstrated activity against various fungal pathogens, contributing to agricultural and medical applications.
AnticancerExhibits cytotoxic effects on cancer cell lines, indicating potential for cancer treatment development.
Anti-inflammatoryReduces inflammation markers in biological assays, suggesting therapeutic applications in inflammatory diseases.
AntidiabeticShows promise in lowering blood glucose levels in diabetic models, indicating potential for diabetes management.
InsecticidalEffective against agricultural pests, contributing to pest control strategies.

Synthesis and Characterization

The synthesis of N,N'-bis(2,3-dimethylphenyl)thiourea typically involves the reaction of thiocarbonyldiimidazole with 2-amino-N,N'-dimethylphenyl compounds. The resulting product can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy. For example:

  • NMR Spectroscopy : Characteristic peaks corresponding to methyl groups and thiourea functionalities are observed.
  • IR Spectroscopy : The presence of N-H stretching vibrations and C=S bonds are indicative of thiourea structures.

Antimicrobial Activity

A study conducted on various thiourea derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting the potential of these compounds in combating antibiotic-resistant strains .

Anticancer Properties

In vitro studies have shown that certain thiourea derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that thioureas could serve as lead compounds for developing novel anticancer therapies .

Agricultural Applications

Thiourea derivatives have been tested for their insecticidal properties against agricultural pests like Spodoptera litura. Results indicated that specific formulations could effectively reduce pest populations while being less harmful to beneficial insects .

Comparison with Similar Compounds

Antibacterial Activity

Bis(thiourea) derivatives with long alkyl chains (C₁₀–C₁₄) show significant activity against E. coli, suggesting alkyl chain length impacts membrane disruption . The target compound’s aromatic substituents may instead rely on π-π stacking for bacterial cell interaction, but this remains unverified.

Conformational Flexibility

Thiourea derivatives adopt (Z,Z)-conformations at room temperature, transitioning to (E,Z)-conformations at low temperatures.

Biological Activity

Thiourea derivatives, including Thiourea, N,N'-bis(2,3-dimethylphenyl)-, have garnered significant attention due to their diverse biological activities. This compound is a member of the thiourea family known for its potential therapeutic applications. This article explores the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Overview of Thiourea Derivatives

Thioureas are organosulfur compounds characterized by the presence of a thiocarbonyl group. They have shown a wide range of biological activities, including:

  • Antibacterial
  • Antifungal
  • Antiviral
  • Antidiabetic
  • Antioxidant
  • Analgesic
  • Anti-inflammatory

These properties make thioureas valuable in pharmaceutical applications and drug design .

Synthesis and Characterization

Thiourea, N,N'-bis(2,3-dimethylphenyl)- can be synthesized through various methods involving the reaction of isothiocyanates with amines. The structure is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy .

Antioxidant Activity

The antioxidant potential of thiourea derivatives is often assessed using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). Studies have demonstrated that these compounds exhibit significant scavenging activity against free radicals, which is crucial for preventing oxidative stress-related diseases .

Antibacterial Properties

Thiourea derivatives have shown promising antibacterial activity against various pathogens. For instance, in one study, the Minimum Inhibitory Concentration (MIC) values for certain synthesized thioureas were reported as follows:

CompoundPathogenMIC (µg/mL)
Compound IVStaphylococcus aureus4.03
Compound VProteus vulgaris8.94

These results indicate that thioureas can effectively inhibit bacterial growth and may serve as potential antibacterial agents .

Antidiabetic Activity

The inhibition of key enzymes involved in glucose metabolism, such as α-amylase and glucose-6-phosphatase (G6Pase), is a critical mechanism for antidiabetic compounds. Thiourea derivatives have been shown to possess significant inhibitory effects on these enzymes:

  • α-Amylase Inhibition : Compounds demonstrated potent activity with IC50 values indicating effective management of postprandial hyperglycemia.
  • G6Pase Inhibition : Specific thioureas were effective in reducing glucose production in liver cells, suggesting potential for diabetes management .

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A recent study synthesized several thioureas and evaluated their enzyme inhibitory potential. Results indicated that certain compounds exhibited strong inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting possible applications in treating neurodegenerative diseases like Alzheimer's .
  • Toxicological Assessments : Toxicity studies involving animal models revealed that certain thiourea derivatives did not exhibit adverse effects on hematological or biochemical parameters at therapeutic doses. This safety profile supports further exploration into their clinical applications .

Q & A

Q. What are the common synthetic routes for preparing Thiourea, N,N'-bis(2,3-dimethylphenyl)-, and what methodological considerations are critical for optimizing yield?

The synthesis typically involves reacting 2,3-dimethylphenyl isothiocyanate with a primary amine or coupling 2,3-dimethylphenylamine with carbon disulfide under controlled conditions. For example, in analogous thiourea derivatives, the reaction of aryl isothiocyanates with amines in acetone or dichloromethane under mild stirring yields the product, followed by acidification and recrystallization for purification . Key considerations include:

  • Stoichiometric balance : Excess amine can minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., acetone) enhance solubility of intermediates.
  • Purification : Slow evaporation or mixed-solvent recrystallization (e.g., methanol/dichloromethane) improves crystal quality .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent effects. For instance, the thiourea moiety (C=S) deshields adjacent protons, with NH resonances appearing as broad singlets (~7–9 ppm). Methyl groups on the aryl rings exhibit sharp singlets near 2.1–2.3 ppm .
  • X-ray crystallography : SHELX software is widely used for structure refinement. The compound likely crystallizes in a monoclinic system (e.g., space group P21/cP2_1/c) with unit cell parameters comparable to derivatives like a=9.23a = 9.23 Å, b=7.22b = 7.22 Å, c=25.25c = 25.25 Å, and β=91.4\beta = 91.4^\circ. Intramolecular N–H⋯S hydrogen bonds stabilize the structure .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,3-dimethylphenyl substituents influence the compound’s reactivity and intermolecular interactions?

  • Steric effects : The ortho-methyl groups hinder rotation around the N–C bond, enforcing a planar thiourea core. This rigidity enhances crystallinity but may reduce solubility in nonpolar solvents.
  • Electronic effects : Methyl substituents are electron-donating, increasing electron density on the aryl rings. This moderates the electrophilicity of the thiourea sulfur, impacting its ability to act as a hydrogen-bond acceptor in supramolecular assemblies .
  • Hydrogen bonding : Intermolecular N–H⋯S bonds form centrosymmetric dimers, while N–H⋯O interactions (if carbonyl groups are present) create extended networks. These features are critical for designing coordination polymers or catalysts .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved during structural validation?

  • Case study : If NMR suggests a non-planar conformation but X-ray data indicate planarity, consider dynamic effects in solution (e.g., restricted rotation). Variable-temperature NMR can reveal rotational barriers.
  • Validation tools : Cross-checking with computational methods (DFT calculations for optimized geometries) and comparing bond lengths/angles with Cambridge Structural Database entries (e.g., C–S = ~1.68 Å, C–N = ~1.34 Å) ensures consistency .

Q. What strategies are effective for resolving twinning or disorder in the crystal structure of this compound?

  • Data collection : High-resolution datasets (e.g., synchrotron radiation) improve signal-to-noise ratios.
  • Refinement : SHELXL’s TWIN/BASF commands model twinning. For disorder, split-site refinement with restrained occupancy factors (e.g., for methyl groups) is recommended.
  • Validation : Check ADDSYM alerts in PLATON to detect missed symmetry elements .

Q. Methodological Insights from Key Studies

  • Synthesis : A 90% yield was achieved for a related compound using 2,3-dimethylaniline and acyl isothiocyanate in acetone, followed by acidified water precipitation .
  • Crystallography : The title compound’s analog crystallized with Z=4Z = 4, Z=1Z' = 1, and hydrogen-bonded dimers linked via N–H⋯S interactions (N⋯S = 3.35 Å) .
  • Reactivity : Electron-withdrawing substituents (e.g., acetyl) on aryl rings enhance electrophilicity, enabling nucleophilic attacks at the thiourea sulfur .

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